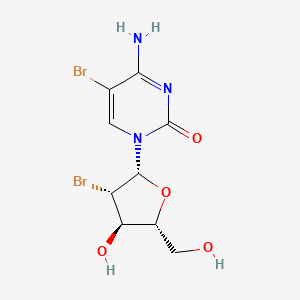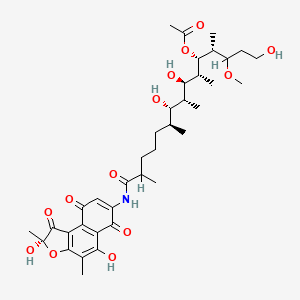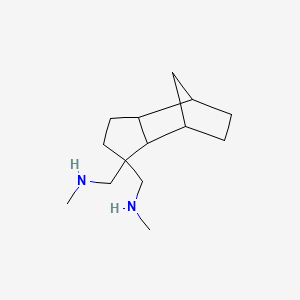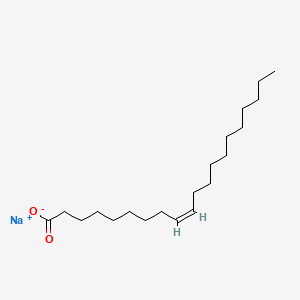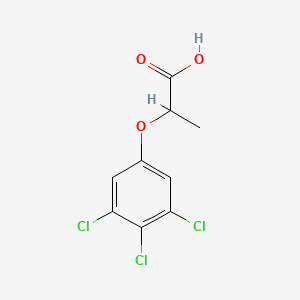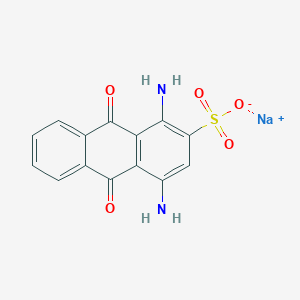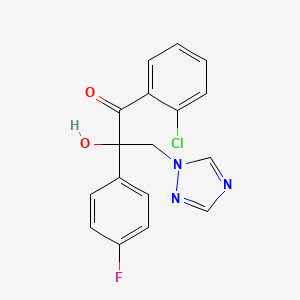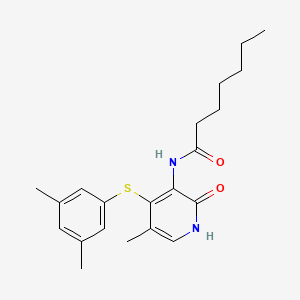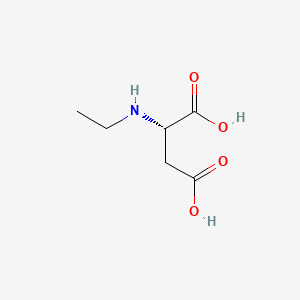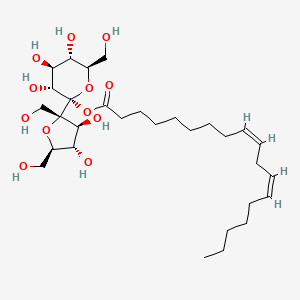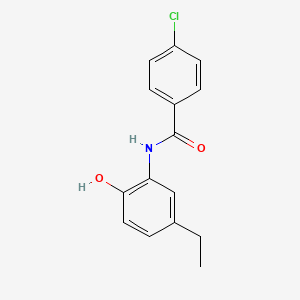
4-Chloro-N-(5-ethyl-2-hydroxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-(5-ethyl-2-hydroxyphenyl)benzamide is an organic compound with the molecular formula C15H14ClNO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, an ethyl group, and a hydroxyphenyl group attached to a benzamide structure .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(5-ethyl-2-hydroxyphenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 5-ethyl-2-hydroxyaniline. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .
化学反応の分析
Types of Reactions
4-Chloro-N-(5-ethyl-2-hydroxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
4-Chloro-N-(5-ethyl-2-hydroxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
作用機序
The mechanism of action of 4-Chloro-N-(5-ethyl-2-hydroxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular biochemical pathway.
類似化合物との比較
Similar Compounds
- 4-Chloro-N-(2-hydroxyphenyl)benzamide
- 4-Chloro-N-(5-methyl-2-hydroxyphenyl)benzamide
- 4-Chloro-N-(2-hydroxy-5-ethylphenyl)benzamide
Uniqueness
4-Chloro-N-(5-ethyl-2-hydroxyphenyl)benzamide is unique due to the specific positioning of the ethyl and hydroxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct interactions with molecular targets compared to other similar compounds .
特性
CAS番号 |
93982-98-0 |
|---|---|
分子式 |
C15H14ClNO2 |
分子量 |
275.73 g/mol |
IUPAC名 |
4-chloro-N-(5-ethyl-2-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-2-10-3-8-14(18)13(9-10)17-15(19)11-4-6-12(16)7-5-11/h3-9,18H,2H2,1H3,(H,17,19) |
InChIキー |
ZLBNQXDATOISEF-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)O)NC(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



